1-(Pyridazin-4-yl)ethanamine hydrochloride 1-(Pyridazin-4-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1149585-79-4
VCID: VC2860642
InChI: InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H
SMILES: CC(C1=CN=NC=C1)N.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

1-(Pyridazin-4-yl)ethanamine hydrochloride

CAS No.: 1149585-79-4

Cat. No.: VC2860642

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridazin-4-yl)ethanamine hydrochloride - 1149585-79-4

Specification

CAS No. 1149585-79-4
Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name 1-pyridazin-4-ylethanamine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H
Standard InChI Key PNKLUCOGEBQKGV-UHFFFAOYSA-N
SMILES CC(C1=CN=NC=C1)N.Cl
Canonical SMILES CC(C1=CN=NC=C1)N.Cl

Introduction

Chemical Properties and Structure

Basic Identification and Nomenclature

1-(Pyridazin-4-yl)ethanamine hydrochloride is an organic compound with significant importance in chemical research and pharmaceutical development. The compound is identified by the CAS number 1149585-79-4 and is known by various synonyms including 1-(pyridazin-4-yl)ethan-1-amine hydrochloride and 1-(Pyridazin-4-yl)ethanamine HCl . Its IUPAC name is 1-pyridazin-4-ylethanamine;hydrochloride, which accurately describes its chemical structure with a pyridazine ring connected to an ethanamine group, formed as a hydrochloride salt . This nomenclature is essential for standardized identification in scientific literature and chemical databases.

Structural Characteristics

The molecular structure of 1-(Pyridazin-4-yl)ethanamine hydrochloride features a pyridazine ring, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This ring is connected to an ethanamine group, creating a compound with both aromatic and amine functional properties . The presence of the hydrochloride salt formation enhances the compound's stability and solubility in aqueous solutions, which is particularly advantageous for biological applications and pharmaceutical formulations. The structural composition provides the compound with unique chemical properties that contribute to its potential applications in various scientific fields.

Physical and Chemical Properties

1-(Pyridazin-4-yl)ethanamine hydrochloride presents as a white to tan solid under standard conditions . Its molecular formula is C6H10ClN3, and it has a molecular weight of 159.62 g/mol . The compound's structure can be represented through various chemical notations, including Standard InChI (InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H) and SMILES notation (CC(C1=CN=NC=C1)N.Cl) . These standardized representations allow for consistent identification and characterization of the compound across different chemical databases and research platforms.

Comparative Properties Table

PropertyValueReference
Chemical FormulaC6H10ClN3
Molecular Weight159.62 g/mol
CAS Number1149585-79-4
IUPAC Name1-pyridazin-4-ylethanamine;hydrochloride
Standard InChIInChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H
InChI KeyPNKLUCOGEBQKGV-UHFFFAOYSA-N
SMILES NotationCC(C1=CN=NC=C1)N.Cl
Physical AppearanceWhite to tan solid
PubChem CID68431499

Synthesis and Production Methods

Laboratory Synthesis Approaches

The synthesis of 1-(Pyridazin-4-yl)ethanamine hydrochloride typically involves several carefully controlled chemical reactions. In laboratory settings, synthesis often begins with appropriate pyridazine derivatives that undergo functionalization to introduce the ethanamine group at the 4-position of the pyridazine ring. These reactions typically require precise temperature control, specific catalysts, and controlled reaction conditions to achieve high yields and purity. The final step involves treatment with hydrochloric acid to form the hydrochloride salt, which improves stability and solubility characteristics of the compound. Laboratory synthesis methods are particularly valuable for producing small quantities of the compound for research purposes.

Industrial Production Techniques

In industrial settings, the production of 1-(Pyridazin-4-yl)ethanamine hydrochloride employs more efficient and scalable approaches. Continuous flow reactors are commonly utilized to streamline the production process, allowing for better control of reaction parameters and higher throughput. These industrial methods often incorporate advanced purification techniques such as recrystallization, chromatography, or selective precipitation to isolate the final product effectively. The industrial production typically focuses on optimizing reaction conditions to maximize yield while maintaining high purity standards, which is essential for applications in pharmaceutical development and other commercial uses.

Purification and Quality Control

Purification of 1-(Pyridazin-4-yl)ethanamine hydrochloride is a critical step in both laboratory and industrial production processes. Common purification methods include recrystallization from appropriate solvents, column chromatography, and in some cases, preparative HPLC (High-Performance Liquid Chromatography). Quality control measures typically involve spectroscopic analysis (such as NMR, IR, and mass spectrometry) to confirm structural integrity, HPLC analysis to determine purity, and elemental analysis to verify the composition. These rigorous quality control procedures ensure that the produced compound meets the required specifications for research and pharmaceutical applications.

Biological Activities and Mechanisms

Receptor Interactions

1-(Pyridazin-4-yl)ethanamine hydrochloride demonstrates significant potential for interactions with biological receptors, which forms the basis for many of its potential therapeutic applications. The compound's structural features, particularly the pyridazine ring and amine functional group, enable it to interact with specific biological targets such as enzymes and receptors. These interactions may result in the compound acting as either an agonist or antagonist in various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects. The specific receptor interactions are still being investigated, with research focusing on identifying the primary targets and characterizing the binding mechanisms.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(Pyridazin-4-yl)ethanamine hydrochloride is crucial for optimizing its potential therapeutic applications. Research in this area focuses on identifying which structural features of the compound are responsible for specific biological activities. By systematically modifying different parts of the molecule and observing changes in biological activity, researchers can develop more effective derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. This SAR analysis is an essential component of medicinal chemistry research involving this compound and related structures.

Applications in Medicinal Chemistry

Role as a Chemical Intermediate

One of the most significant applications of 1-(Pyridazin-4-yl)ethanamine hydrochloride is its role as a key intermediate in the synthesis of various heterocyclic compounds with biological activity. The compound's structural features make it an excellent starting material or intermediate for developing more complex molecules with specific pharmacological properties. Medicinal chemists utilize this compound to create libraries of derivatives that can be screened for activity against different biological targets. This approach has proven valuable in drug discovery efforts, allowing researchers to efficiently explore chemical space and identify promising lead compounds for further development.

Drug Development Considerations

The development of 1-(Pyridazin-4-yl)ethanamine hydrochloride as a potential therapeutic agent involves several important considerations. Researchers must evaluate the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological assessments are necessary to determine safety profiles and potential side effects. Structure optimization through medicinal chemistry approaches may be required to enhance desired properties while minimizing unwanted effects. These drug development considerations are essential for translating the compound's promising biological activities into clinically useful therapeutic agents.

Current Research and Future Directions

Ongoing Research Efforts

Current research on 1-(Pyridazin-4-yl)ethanamine hydrochloride encompasses various scientific disciplines. Medicinal chemistry research focuses on synthesizing and evaluating derivatives with improved properties or enhanced biological activities. Pharmacological studies are investigating the compound's mechanisms of action and potential therapeutic applications. Additionally, computational studies using molecular modeling and docking simulations help predict interactions with biological targets and guide experimental design. These multidisciplinary research efforts continue to expand our understanding of the compound's properties and potential applications.

Emerging Applications

As research advances, new potential applications for 1-(Pyridazin-4-yl)ethanamine hydrochloride continue to emerge. Beyond its established role as a chemical intermediate, the compound shows promise in areas such as targeted drug delivery systems, diagnostic reagents, or as probes for studying biological processes. The compound's unique structural features and chemical properties make it versatile for various scientific applications beyond traditional medicinal chemistry. These emerging applications highlight the compound's continued relevance in modern scientific research and development.

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